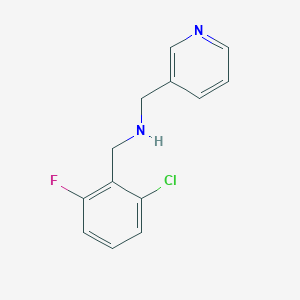
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic molecule that contains a pyridine ring and a benzyl group, both of which are common structures in organic chemistry. The bromo-benzyl group suggests the presence of a bromine atom, which could make this compound useful in certain types of chemical reactions .
Chemical Reactions Analysis
Bromobenzyl bromides, such as 3-Bromobenzyl bromide, can undergo various reactions, including reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield corresponding hydrocarbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Benzyl bromide, are as follows: It’s a liquid with an unpleasant odor. It’s combustible and causes skin and eye irritation. It may also cause respiratory irritation .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Properties of Pyridine Derivatives
Research by Boča et al. (2011) on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the importance of pyridine derivatives in coordination chemistry. The study summarizes preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, and complex compounds. This indicates the versatility of pyridine derivatives in forming structurally diverse and functionally significant complexes (Boča, Jameson, & Linert, 2011).
Catalysis and Organic Synthesis
Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, including those involving aromatic, heterocyclic, and aliphatic amines. This study emphasizes the role of pyridine derivatives and related compounds in catalysis and organic synthesis, showcasing their potential in facilitating environmentally friendly and efficient synthetic pathways (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Potential Drug Development Applications
Saganuwan (2017) explored functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. The study suggests that heterocycles containing nitrogen, such as pyridine derivatives, may have effects ranging from depression to convulsion, indicating the potential of such compounds in drug development for CNS disorders (Saganuwan, 2017).
Safety and Hazards
Benzyl bromide, a related compound, is classified as a flammable liquid. It can cause skin and eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing its mist or vapors, and it should be handled while wearing protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or structures.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of various microbes , suggesting that it may interfere with essential biochemical pathways in these organisms.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s plausible that the compound could lead to the death of microbial cells by disrupting essential processes.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPOFSYBHMXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4-dimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470574.png)
![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-3,4,5-trimethoxy-N-phenylbenzamide](/img/structure/B470575.png)
![2-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B470576.png)
![2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B470579.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B470581.png)
![1-{4-[4-(4-Fluoro-benzylamino)-phenyl]-piperazin-1-yl}-ethanone](/img/structure/B470649.png)

![2-chloro-N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B470680.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B470683.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470689.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470690.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B470691.png)
![N-mesityl-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B470692.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B470693.png)